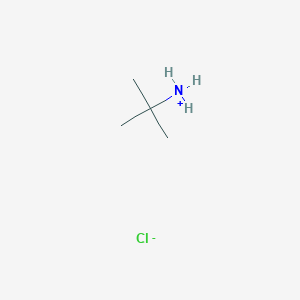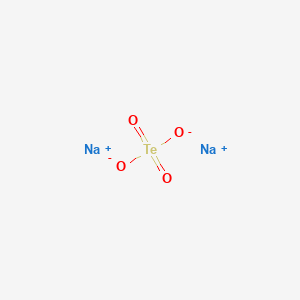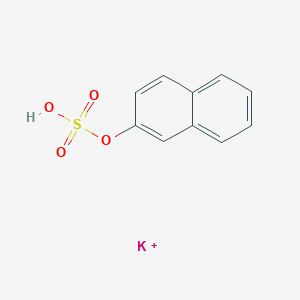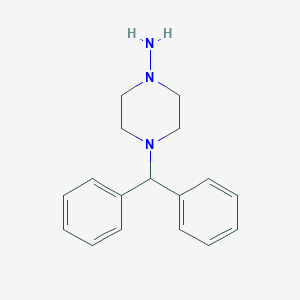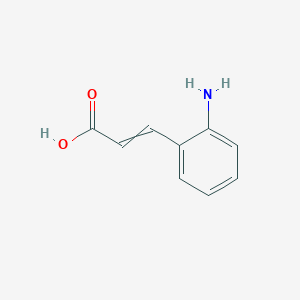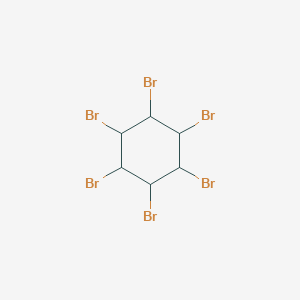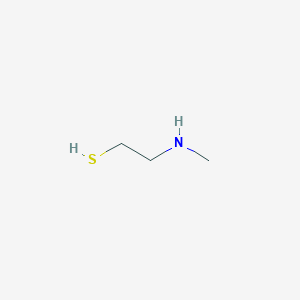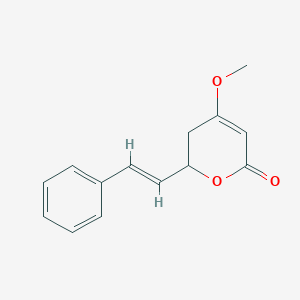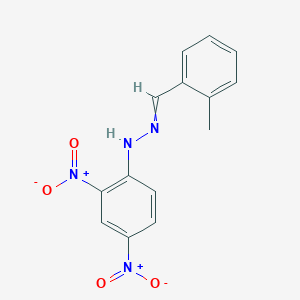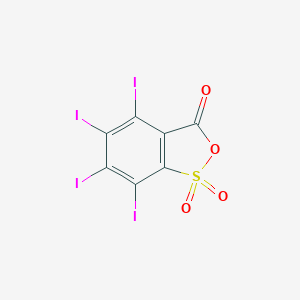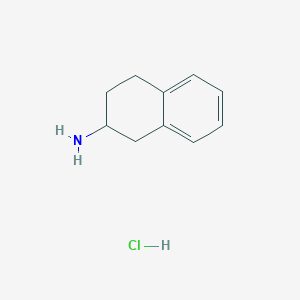![molecular formula C13H6Cl6O2 B167458 Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- CAS No. 1940-20-1](/img/structure/B167458.png)
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- is a chemical compound that has been widely used in scientific research. It is a derivative of phenol and has been used in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. It is also thought to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components.
Biochemische Und Physiologische Effekte
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- has been shown to have both biochemical and physiological effects. It has been found to be toxic to a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, it has been shown to have antioxidant properties and to be capable of scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, it also has some limitations. It is highly toxic and must be handled with care. In addition, its use is restricted in some countries due to environmental concerns.
Zukünftige Richtungen
There are several future directions for the use of Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-. One area of research is the development of new pesticides and fungicides based on this compound. Another area of research is the synthesis of new compounds based on Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- with improved properties. Finally, there is a need for further research into the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- is a chemical compound that has been extensively used in scientific research. It has been shown to have both biochemical and physiological effects and has several advantages for lab experiments. However, its use is also restricted in some countries due to environmental concerns. There are several future directions for the use of this compound, including the development of new pesticides and fungicides and the synthesis of new compounds with improved properties. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesemethoden
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- can be synthesized using various methods. One of the most common methods is the reaction of phenol with chloral hydrate in the presence of hydrochloric acid. The reaction produces 2,3,4-trichloro-6-hydroxybenzaldehyde, which is then reacted with 2,3,5-trichlorobenzyl chloride to produce the final product.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- has been extensively used in scientific research. It has been used as a pesticide, antifungal agent, and as a disinfectant. It has also been used in the synthesis of other compounds and as a reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
1940-20-1 |
|---|---|
Produktname |
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- |
Molekularformel |
C13H6Cl6O2 |
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H6Cl6O2/c14-6-2-4(12(20)11(19)10(6)18)1-5-9(17)7(15)3-8(16)13(5)21/h2-3,20-21H,1H2 |
InChI-Schlüssel |
KZMAWKHGXPFBSI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)CC2=C(C(=CC(=C2Cl)Cl)Cl)O |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)CC2=C(C(=CC(=C2Cl)Cl)Cl)O |
Andere CAS-Nummern |
1940-20-1 |
Synonyme |
6-(2-Hydroxy-3,5,6-trichlorobenzyl)-2,3,4-trichlorophenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



